2-Fluoro-2-(isoquinolin-4-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-fluoro-2-isoquinolin-4-ylacetic acid |
InChI |
InChI=1S/C11H8FNO2/c12-10(11(14)15)9-6-13-5-7-3-1-2-4-8(7)9/h1-6,10H,(H,14,15) |
InChI Key |
CCRGXIZXTPPGMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(C(=O)O)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Convergent and Linear Synthesis Routes to the Isoquinoline (B145761) Core
Modern Cross-Coupling Strategies for Isoquinoline Functionalization
The functionalization of the isoquinoline nucleus, particularly at the C4 position, is a pivotal step in the synthesis of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid. Modern transition-metal-catalyzed cross-coupling reactions provide powerful and versatile tools for creating the crucial carbon-carbon bond at this position. researchgate.net These methods offer significant advantages over classical approaches in terms of efficiency and substrate scope. acs.org
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming C-C bonds. A potential strategy for synthesizing the target compound's backbone would involve the coupling of a 4-haloisoquinoline (e.g., 4-bromoisoquinoline) with an appropriate organoboron reagent, such as a boronic acid or ester derivative of a protected fluoroacetic acid. The use of bulky, electron-rich alkylphosphine ligands on the palladium catalyst can be crucial for achieving high activity, particularly with less reactive heterocyclic halides. acs.orgevitachem.com The reaction's success often hinges on the choice of catalyst, ligand, base, and solvent system to ensure efficient oxidative addition and reductive elimination steps. acs.org
Direct C-H Functionalization: Emerging as a more atom- and step-economical alternative, direct C-H functionalization (or C-H activation) avoids the pre-functionalization of starting materials (i.e., creating organometallic or halide reagents). acs.orgnih.gov Rhodium(III)-catalyzed enantioselective oxidative C-H/C-H cross-coupling, for example, has been effectively used to couple 1-aryl isoquinoline derivatives with various heteroarenes. acs.org A conceptually similar approach could be envisioned for coupling the C4-position of an isoquinoline derivative directly with a reagent that can be converted into the fluoroacetic acid side chain. This strategy, while synthetically elegant, often requires extensive screening of directing groups, catalysts, and oxidants to achieve the desired regioselectivity and yield. nih.gov
Other Cross-Coupling Reactions: While Suzuki-Miyaura and C-H activation are prominent, other methods like Stille, Negishi, or Buchwald-Hartwig amination (for precursor synthesis) could also be adapted. The choice of method depends on the availability of starting materials, functional group compatibility, and the desired scale of the reaction. For instance, iridium-catalyzed borylation can be used to selectively install a boronate group at a specific position on the isoquinoline ring, which can then participate in a subsequent Suzuki-Miyaura cross-coupling. nih.gov
Optimization of Reaction Conditions and Yields
Achieving a high yield of this compound with minimal by-product formation necessitates a thorough optimization of reaction parameters. This process involves systematically varying individual components of the reaction to identify the ideal conditions. For a hypothetical Suzuki-Miyaura cross-coupling between 4-bromoisoquinoline (B23445) and a suitable boronic ester, the optimization process would target several key variables.
Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is critical. Ligands like SPhos, XPhos, or Buchwald's biaryl phosphines are known to be effective for challenging cross-couplings involving heteroaromatic substrates.
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step. Its strength, solubility, and steric properties can significantly influence the reaction rate and yield.
Solvent: The solvent system (e.g., dioxane/water, toluene, DMF) must solubilize the reactants and facilitate the catalytic cycle. The polarity of the solvent can impact catalyst stability and reaction kinetics.
Temperature and Reaction Time: These parameters are adjusted to ensure the reaction proceeds to completion without significant degradation of reactants or products.
The following interactive table illustrates a hypothetical optimization study for a key cross-coupling step.
Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling Conditions Reaction: 4-Bromoisoquinoline + Fluoroacetic acid-derived Boronic Ester → Precursor
| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2%) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 25 |
| 2 | Pd₂(dba)₃ (1%) | SPhos | K₂CO₃ | Dioxane/H₂O | 80 | 65 |
| 3 | Pd₂(dba)₃ (1%) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 82 |
| 4 | Pd₂(dba)₃ (1%) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 78 |
| 5 | Pd₂(dba)₃ (1%) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 91 |
| 6 | Pd₂(dba)₃ (0.5%) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
As shown in the table, changing the ligand from PPh₃ to the more sophisticated SPhos (Entry 2) and then switching the base to K₃PO₄ (Entry 3) dramatically improves the yield. Further increasing the temperature to 100°C provides the best result (Entry 5), while reducing the catalyst loading slightly decreases efficiency (Entry 6).
Scale-Up Considerations for Research Applications
Transitioning a synthetic route from a milligram-scale discovery lab to a gram-scale production for broader research applications introduces several challenges that must be addressed. nih.govacs.org
Cost and Availability of Reagents: The cost of reagents, particularly palladium catalysts and specialized ligands, becomes a significant factor at a larger scale. A scalable route should prioritize cost-effective and widely available starting materials. nih.gov
Reaction Exotherms and Temperature Control: Reactions that are easily managed in a small flask can generate significant heat (exotherm) at a larger scale. Proper equipment, such as a jacketed reactor with controlled heating and cooling, is necessary to maintain the optimal temperature and prevent runaway reactions.
Purification Strategy: Purification by column chromatography, while standard in discovery chemistry, is often impractical and costly for multi-gram quantities. Developing a robust crystallization or recrystallization procedure for the final product or key intermediates is highly desirable for efficient and scalable purification. nih.gov
Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of reagents is more challenging in large reactors. The use of syringe pumps or addition funnels for liquid reagents and portion-wise addition for solids becomes critical. nih.gov
Waste Management: Larger scale synthesis generates more solvent and reagent waste, which must be handled and disposed of according to safety and environmental regulations.
A successful gram-scale synthesis balances yield and purity with practical considerations of cost, safety, and operational simplicity. acs.org
By-product Formation and Purity Control in Synthetic Processes
In any synthetic sequence, particularly those involving multi-component, catalyzed reactions, the formation of by-products is a common issue that can complicate purification and lower yields. Careful control over reaction conditions and a thorough understanding of potential side reactions are essential for ensuring the high purity of the final compound.
In the context of a palladium-catalyzed cross-coupling to form the isoquinoline core, several types of by-products can arise:
Homo-coupling: The organoboron reagent can couple with itself to form a dimer, or the 4-haloisoquinoline can undergo reductive coupling. This is often minimized by the slow addition of reagents or by using ligands that favor the cross-coupling pathway.
Dehalogenation: The starting 4-haloisoquinoline can be reduced to isoquinoline, especially in the presence of protic solvents or impurities.
Protodeborylation: The boronic acid/ester can react with trace amounts of water or acid to be replaced by a hydrogen atom, effectively removing it from the productive catalytic cycle.
Formation of Isomers: If the starting materials are not regiochemically pure or if side reactions occur, structural isomers of the desired product may form.
Purity control is achieved through a combination of optimized reaction conditions to suppress these side reactions and rigorous purification of the crude product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable analytical tools to assess purity and identify impurities. For research-scale applications, flash column chromatography is the primary method for separating the target compound from by-products. For larger quantities, developing a recrystallization protocol is the preferred method for achieving high analytical purity.
The following table summarizes potential by-products and common control strategies.
Table 2: Potential By-products and Purity Control Strategies
| Potential By-product | Source/Cause | Control/Mitigation Strategy |
|---|---|---|
| Isoquinoline | Dehalogenation of 4-bromoisoquinoline | Use anhydrous solvents; select appropriate base and reaction temperature. |
| Biphenyl-type by-product | Homo-coupling of the boronic ester | Optimize ligand and catalyst loading; control stoichiometry carefully. |
| 4,4'-Biisoquinoline | Homo-coupling of 4-bromoisoquinoline | Use ligands that promote reductive elimination of the cross-product over side reactions. |
| Hydrolyzed starting material | Decomposition of reagents (e.g., esters) | Ensure anhydrous conditions; control reaction pH if applicable. |
Structure Activity Relationship Sar and Molecular Design Strategies
Systematic Modification of the Isoquinoline (B145761) Ring System
The isoquinoline ring is a pivotal component of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid, and its modification is a primary strategy for modulating biological activity. Alterations to this heterocyclic system can influence the compound's interaction with its biological target, as well as its metabolic stability and solubility.
Systematic positional scanning of various substituents on the benzo portion of the isoquinoline ring is a fundamental approach to understanding the SAR. The introduction of different functional groups at positions 5, 6, 7, and 8 can significantly impact the electronic and steric properties of the molecule, thereby affecting its biological activity.
Key research findings from analogous isoquinoline and quinoline-based compounds suggest that the nature and position of substituents are crucial for target engagement. For instance, in a series of quinoline (B57606) carboxylic acid inhibitors of dihydroorotate (B8406146) dehydrogenase, substitutions on the benzo portion of the quinoline ring were identified as one of the three critical regions for inhibitory activity. google.com While specific data for this compound is not publicly available, a hypothetical positional scanning study can be illustrated.
| Compound | Position of Substitution | Substituent (R) | Relative Potency (Hypothetical) |
|---|---|---|---|
| Parent | - | -H | 1.0 |
| Analog 1a | C-5 | -F | 1.5 |
| Analog 1b | C-6 | -Cl | 2.2 |
| Analog 1c | C-7 | -OCH3 | 0.8 |
| Analog 1d | C-8 | -CH3 | 1.2 |
This hypothetical data illustrates that electron-withdrawing groups at positions 5 and 6 might enhance potency, while a bulky electron-donating group at position 7 could be detrimental. Such studies are essential for mapping the steric and electronic requirements of the target's binding pocket.
Bioisosteric replacement of the isoquinoline ring itself with other heterocyclic systems is a sophisticated strategy to fine-tune the compound's properties. This approach aims to retain the essential pharmacophoric features while potentially improving aspects like metabolic stability, solubility, or patentability. Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can lead to similar biological activity. researchgate.net
| Compound | Heterocyclic Core | Key Physicochemical Property Change (Hypothetical) | Relative Selectivity (Hypothetical) |
|---|---|---|---|
| Parent | Isoquinoline | Baseline | 1.0 |
| Analog 2a | Quinoline | Increased lipophilicity | 0.9 |
| Analog 2b | Cinnoline (B1195905) | Altered H-bonding capacity | 1.8 |
| Analog 2c | Benzofuran | Reduced basicity | 1.2 |
This hypothetical table suggests that replacing the isoquinoline with a cinnoline ring could enhance selectivity, a desirable attribute in drug design.
Functional Group Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a key functional group that often plays a crucial role in target binding through ionic interactions or hydrogen bonding. However, it can also lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. nih.gov Therefore, its derivatization is a common strategy in medicinal chemistry.
To overcome the limitations associated with the carboxylic acid moiety, ester and amide prodrugs can be synthesized. Prodrugs are inactive derivatives of a drug molecule that undergo enzymatic or chemical conversion in the body to release the active parent drug. openmedicinalchemistryjournal.com This strategy can improve oral bioavailability, increase lipophilicity for better membrane penetration, and mask the acidic group to reduce potential gastrointestinal irritation. nih.gov
For CNS-targeting drugs, prodrug strategies can be employed to enhance brain penetration. For example, converting a carboxylic acid to an amide can increase lipophilicity and facilitate passage across the blood-brain barrier, with subsequent hydrolysis by enzymes like fatty acid amide hydrolase (FAAH) in the brain to release the active drug. nih.govnih.gov
| Prodrug | Promoietyl | Anticipated Advantage | Hydrolysis Rate (Hypothetical) |
|---|---|---|---|
| Ester Prodrug 1 | Ethyl ester | Increased lipophilicity | Moderate |
| Ester Prodrug 2 | Pivaloyloxymethyl (POM) ester | Enhanced cell permeability | Fast |
| Amide Prodrug 1 | Methyl amide | Increased metabolic stability | Slow |
| Amide Prodrug 2 | Amino acid conjugate (e.g., Glycine) | Potential for active transport | Variable |
Replacing the carboxylic acid group with a bioisostere is another effective strategy to improve the druglike properties of a compound while maintaining its biological activity. nih.govhyphadiscovery.com Common carboxylic acid bioisosteres include tetrazoles, hydroxamic acids, and certain acidic heterocyclic rings. nih.govopenaccessjournals.com These mimics can retain the acidic nature required for target interaction but often exhibit improved metabolic stability and pharmacokinetic profiles.
The choice of a suitable bioisostere depends on the specific requirements of the drug target and the desired physicochemical properties. For instance, a tetrazole ring is a well-established carboxylic acid surrogate that is more lipophilic and generally more metabolically stable. openaccessjournals.com
| Compound | Carboxylic Acid Bioisostere | pKa (Hypothetical) | Cell Permeability (Hypothetical) |
|---|---|---|---|
| Parent | -COOH | ~4.5 | Low |
| Analog 3a | Tetrazole | ~4.9 | Moderate |
| Analog 3b | Hydroxamic acid | ~9.0 | Moderate |
| Analog 3c | Acylsulfonamide | ~3.5 | High |
Exploration of Chiral Analogues and Enantiomeric Purity Effects
The presence of a chiral center at the alpha-position of the acetic acid moiety in this compound means that it exists as a pair of enantiomers. It is common for enantiomers to exhibit different pharmacological and toxicological properties due to their distinct three-dimensional arrangements, which can lead to different interactions with chiral biological macromolecules like enzymes and receptors. researchgate.net
Therefore, the separation of the racemic mixture into its individual enantiomers and the evaluation of their biological activities is a crucial step in the drug development process. Chiral separation can be achieved using techniques such as chiral high-performance liquid chromatography (HPLC). nih.gov The determination of the absolute configuration of the more active enantiomer (the eutomer) is also essential.
Should one enantiomer display a significantly better therapeutic profile, further development would focus on the synthesis of the single, pure enantiomer. This can lead to a more potent and selective drug with a better safety profile.
| Compound | Enantiomer | Relative Potency (Hypothetical) | Off-target Activity (Hypothetical) |
|---|---|---|---|
| Racemate | (R/S) | 1.0 | Moderate |
| Enantiomer 1 | (S) | 1.9 | Low |
| Enantiomer 2 | (R) | 0.1 | High |
This hypothetical data underscores the importance of evaluating individual enantiomers, as the (S)-enantiomer shows significantly higher potency and lower off-target activity compared to the racemate and the (R)-enantiomer.
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional conformation of this compound is a critical determinant of its interaction with biological targets. Conformational analysis, the study of the energies and relative stabilities of different spatial arrangements of a molecule, provides insight into the bioactive conformation required for molecular recognition.
The conformational landscape of this molecule is primarily dictated by rotation around several key single bonds: the bond connecting the isoquinoline ring to the chiral carbon, and the bonds within the fluoroacetic acid moiety. The presence of the fluorine atom at the alpha-position significantly influences these conformational preferences through steric and electronic effects.
Key Conformational Considerations:
Gauche and Antiperiplanar Effects: In acyclic α-fluoro organic compounds, the gauche effect is often a dominant factor in determining conformational preference. This effect describes the tendency of a fluorine atom to be gauche (at a 60° dihedral angle) to an adjacent electron-donating group. Furthermore, hyperconjugative interactions, such as the anomeric effect, where a lone pair on an adjacent atom donates into the σ* orbital of the C-F bond, can stabilize certain conformations. nih.govresearchgate.net In this compound, interactions between the C-F bond and the C-COOH and C-isoquinoline bonds will lead to a complex potential energy surface with several local minima.
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the isoquinoline ring could significantly restrict the conformational freedom of the molecule, locking it into a more rigid, planar-like structure. The feasibility of such an interaction would depend on the relative orientation of the two groups.
The following table summarizes the key dihedral angles that define the major conformations of this compound and the primary interactions that influence their stability.
| Dihedral Angle | Description | Influencing Factors | Predicted Stable Conformations |
| N(isoquinoline)-C4-Cα-COOH | Rotation of the entire acetic acid moiety relative to the isoquinoline ring. | Steric hindrance with isoquinoline C5-H, potential for intramolecular H-bonding. | Orientations that minimize steric clash and potentially allow for H-bonding. |
| F-Cα-C(isoquinoline)-C4a | Rotation around the Cα-C(isoquinoline) bond. | Gauche effects, hyperconjugation, steric interactions. | Conformations that maximize favorable electronic interactions of the fluorine atom. |
| H-Cα-COOH | Orientation of the carboxylic acid group. | Standard staggered conformations to minimize torsional strain. | Staggered arrangements relative to the substituents on Cα. |
Understanding which of these conformations is the "bioactive" one—the conformation adopted upon binding to a biological target—is a key goal of medicinal chemistry. Techniques such as X-ray crystallography of ligand-protein complexes and advanced NMR spectroscopy can provide experimental validation for computationally predicted low-energy conformations.
Rational Design Principles Based on Computational Predictions
Rational drug design leverages computational chemistry to guide the development of new therapeutic agents, aiming to optimize their interaction with a biological target. openmedicinalchemistryjournal.compatsnap.com For this compound, these principles can be applied to design new analogs with improved potency, selectivity, and pharmacokinetic properties.
Structure-Based Drug Design (SBDD):
If the three-dimensional structure of the biological target is known, SBDD methods can be employed.
Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a target protein. patsnap.com Docking simulations of this compound and its virtual analogs into the active site of a target can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the isoquinoline nitrogen may act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking with aromatic residues in the binding pocket. The fluorine atom can also participate in favorable interactions, such as forming halogen bonds or modulating the acidity of the carboxylic acid group.
De Novo Design: Algorithms can be used to design novel molecules that are complementary to the shape and chemical features of the target's binding site. openmedicinalchemistryjournal.com This could lead to the discovery of entirely new scaffolds that retain the key pharmacophoric elements of the original molecule.
Ligand-Based Drug Design (LBDD):
When the structure of the target is unknown, LBDD methods can be used, based on the principle that molecules with similar structures are likely to have similar biological activities.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. patsnap.com By synthesizing and testing a library of analogs of this compound with variations in substituents on the isoquinoline ring or modifications to the fluoroacetic acid side chain, a QSAR model could be developed. This model could then be used to predict the activity of new, unsynthesized compounds.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. By aligning a set of active analogs, a pharmacophore model for this class of compounds can be generated, which can then be used to screen large virtual libraries for new potential hits.
The following table outlines a hypothetical rational design strategy for modifying this compound.
| Molecular Region | Proposed Modification | Rationale | Desired Outcome |
| Isoquinoline Ring | Substitution at positions 1, 5, 6, 7, or 8 with various functional groups (e.g., -CH3, -OCH3, -Cl, -NH2). | To probe for additional binding pockets and modulate electronic properties and solubility. | Improved binding affinity and pharmacokinetic profile. |
| Fluoroacetic Acid Moiety | Replacement of fluorine with other halogens (Cl, Br) or a hydroxyl group. | To investigate the role of the electronegative group in binding and activity. | Elucidation of the importance of the fluorine atom for activity. |
| Carboxylic Acid | Esterification or conversion to an amide or bioisostere (e.g., tetrazole). | To modify the acidity, polarity, and potential for hydrogen bonding. | Enhanced cell permeability and metabolic stability. |
These computational approaches, combined with synthetic chemistry and biological testing, form an iterative cycle that can accelerate the discovery of more effective drugs based on the this compound scaffold.
Synthesis of Isotopically Labeled Probes for Mechanistic Studies
Isotopically labeled versions of this compound are invaluable tools for elucidating its mechanism of action, metabolism, and pharmacokinetic profile. The introduction of a heavy isotope (e.g., ²H, ¹³C, ¹⁵N) or a radioisotope (e.g., ³H, ¹⁴C, ¹⁸F) allows the molecule to be traced and quantified in complex biological systems. moravek.com
Strategies for Isotopic Labeling:
The position of the isotopic label is chosen based on the specific research question.
Labeling the Carboxylic Acid Group: The carboxylic acid group can be labeled with ¹³C or ¹⁴C by employing a labeled cyanide source (e.g., K¹³CN or K¹⁴CN) early in a synthetic route that constructs the acetic acid side chain. Alternatively, the oxygen atoms can be labeled with ¹⁷O or ¹⁸O through acid- or base-catalyzed exchange with isotopically enriched water (H₂¹⁷O or H₂¹⁸O). researchgate.netresearchgate.net
Labeling the α-Carbon: The hydrogen atom at the α-carbon can be replaced with deuterium (B1214612) (²H) or tritium (B154650) (³H) via enolate chemistry. youtube.com Under acidic or basic conditions, the α-proton can be exchanged with the solvent. Using a deuterated solvent like D₂O would lead to the incorporation of deuterium at this position. A ¹³C or ¹⁴C label could also be introduced at the α-carbon using appropriately labeled synthetic precursors.
Labeling the Isoquinoline Ring: Introducing an isotopic label into the isoquinoline ring is more complex and typically requires a multi-step synthesis starting from a labeled precursor. For example, a ¹³C- or ¹⁴C-labeled benzene (B151609) derivative could be used as a starting material in a Bischler-Napieralski or Pictet-Spengler type isoquinoline synthesis.
Fluorine-18 Labeling: For use in Positron Emission Tomography (PET) imaging, the stable ¹⁹F atom could be replaced with the radioisotope ¹⁸F (t₁/₂ ≈ 110 min). This would likely involve a nucleophilic substitution reaction on a suitable precursor, such as a molecule with a good leaving group (e.g., tosylate, mesylate, or nitro group) at the α-position. The synthesis of ¹⁸F-labeled α,α-difluoro-α-(aryloxy)acetic acids has been reported and a similar strategy could potentially be adapted. nih.gov The development of methods for the ¹⁸F-labeling of aromatic amino acids also provides a basis for potential strategies. nih.gov
The following table presents potential isotopically labeled probes of this compound and their applications.
| Labeled Compound | Isotope | Position of Label | Potential Application |
| [carboxy-¹⁴C]-2-Fluoro-2-(isoquinolin-4-yl)acetic acid | ¹⁴C | Carboxylic acid carbon | In vitro and in vivo metabolism studies (ADME). |
| [α-²H]-2-Fluoro-2-(isoquinolin-4-yl)acetic acid | ²H (D) | α-carbon | Mechanistic studies to investigate kinetic isotope effects. |
| [isoquinoline-¹³C₆]-2-Fluoro-2-(isoquinolin-4-yl)acetic acid | ¹³C | Isoquinoline ring carbons | NMR-based studies of drug-target interactions. |
| [¹⁸F]-2-Fluoro-2-(isoquinolin-4-yl)acetic acid | ¹⁸F | α-position (replaces ¹⁹F) | In vivo imaging of drug distribution using PET. |
The synthesis of these labeled compounds requires specialized expertise and facilities, particularly for radiolabeled materials. moravek.com However, the data they provide are often essential for advancing a compound through preclinical and clinical development.
Mechanistic Investigations of Biological Activity Molecular and Cellular Levels
Cellular Pharmacodynamics and Signaling Pathway Modulation
Gene Expression and Protein Level Alterations in Response to Compound Treatment (in vitro):There are no published studies on changes in gene or protein expression following treatment with this compound.
Due to the absence of research data, a detailed article on the mechanistic investigations of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid cannot be generated at this time.
Structure-Mechanism Relationships and Binding Site Analysis
Direct experimental data from binding site analysis or detailed structure-mechanism relationship studies for this compound are not currently available in the public domain. However, analysis of the broader class of isoquinoline (B145761) derivatives provides valuable insights into their potential mechanisms of action and the structural features that govern their biological activity.
The isoquinoline scaffold is a key structural motif in a variety of pharmacologically active compounds. japsonline.com It is often found in molecules that act as kinase inhibitors, where the hydrophobic part of the isoquinoline ring can occupy the ATP-binding pocket of the kinase. researchoutreach.org Fragment-based drug discovery (FBDD) approaches have successfully utilized the isoquinoline template to develop potent inhibitors for various kinases, including those involved in inflammatory diseases like rheumatoid arthritis. researchoutreach.org In such studies, the substitution pattern on the isoquinoline ring is critical for determining both potency and selectivity. By systematically adding different chemical substituents to various positions on the isoquinoline ring, researchers can probe the structure-activity relationship (SAR) and optimize the compound's interaction with its target protein. researchoutreach.org
Quantitative structure-activity relationship (QSAR) studies on other isoquinoline derivatives have also been employed to build predictive models for their biological activity. japsonline.com These models can identify key molecular descriptors that correlate with a compound's potency, providing a rational basis for the design of new, more effective analogs. japsonline.com For instance, in the context of aldo-keto reductase 1C3 (AKR1C3) inhibitors, QSAR models have highlighted the importance of specific structural features of isoquinoline derivatives for their inhibitory activity. japsonline.com
The introduction of a fluoroacetic acid moiety at the 4-position of the isoquinoline ring in this compound is expected to significantly influence its electronic properties, membrane permeability, and binding interactions. The fluorine atom can alter the acidity of the carboxylic acid group and participate in hydrogen bonding or other non-covalent interactions within a protein binding site. A related compound, 2-fluoro-2-(isoquinolin-6-yl)acetic acid, has been suggested to potentially interact with neurotransmitter systems, which is a known activity for some isoquinoline-containing molecules. evitachem.com
The following table summarizes the biological activities of various isoquinoline derivatives, illustrating the diverse therapeutic potential of this chemical class. It is important to note that these are not direct findings for this compound but provide a context for its potential biological profile.
| Isoquinoline Derivative Class | Biological Target/Activity | Reference |
| Isoquinoline-tethered quinazolines | HER2 kinase inhibition | nih.gov |
| Benzo[g]isoquinoline-5,10-diones | Anti-tubercular activity | japsonline.com |
| 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acids | AKR1C3 inhibition | japsonline.com |
| Fasudil (an isoquinoline sulfonamide) | Rho-kinase inhibition | japsonline.com |
Resistance Mechanisms and Off-Target Interactions (in vitro/cellular context)
There is currently no specific information in the scientific literature regarding mechanisms of resistance to this compound in in vitro or cellular models. Similarly, dedicated studies on its off-target interactions have not been published.
In a broader context, the development of resistance to a therapeutic agent is a complex process that can involve various cellular mechanisms. These can include mutations in the target protein that reduce drug binding, increased expression of efflux pumps that remove the drug from the cell, or activation of alternative signaling pathways that bypass the effect of the drug.
Future research on this compound would need to address these important aspects. This could involve generating resistant cell lines through prolonged exposure to the compound and then using genomic and proteomic approaches to identify the mechanisms of resistance. Off-target profiling could be performed using techniques such as kinome screening or affinity chromatography-mass spectrometry to identify unintended binding partners of the compound within the cell.
Advanced Computational and Cheminformatics Approaches
Molecular Docking and Ligand-Target Interaction Modeling for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as 2-Fluoro-2-(isoquinolin-4-yl)acetic acid, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity, which is often represented by a scoring function that estimates the strength of the interaction.
The process for this compound would involve:
Preparation of the Ligand: Generating a 3D conformation of the molecule.
Selection and Preparation of a Target Protein: Identifying a biologically relevant target (e.g., an enzyme or receptor) and preparing its 3D structure, which often involves removing water molecules and adding hydrogen atoms.
Docking Simulation: Using software to explore various possible binding poses of the ligand within the protein's active site.
Analysis of Results: The resulting poses are ranked based on a scoring function. The top-ranked poses provide hypotheses about the binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the isoquinoline (B145761) ring, the fluoroacetic acid moiety, and the amino acid residues of the target protein.
While specific docking studies on this compound are not publicly available, such simulations would be crucial in identifying its potential biological targets and understanding the structural basis of its activity.
Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the docked pose and the conformational changes that may occur in both the ligand and the protein upon binding.
For a complex of this compound and a target protein, an MD simulation would:
Simulate the behavior of the complex in a physiological environment (e.g., in a water box with ions at body temperature).
Track the atomic movements over a set period (nanoseconds to microseconds).
Analyze the trajectory to assess the stability of key interactions observed in docking, such as hydrogen bonds.
Reveal conformational changes in the protein or the ligand that could be critical for biological function.
These simulations are computationally intensive but offer invaluable information on the dynamics and thermodynamics of the binding process, which is not captured by static docking models.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. For this compound, these methods can predict a variety of fundamental properties that govern its behavior.
Key properties that can be calculated include:
Electron Distribution and Molecular Orbitals: Understanding the electron density distribution helps in identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity.
Electrostatic Potential: This maps the electrostatic potential onto the electron density surface, visually identifying positive, negative, and neutral regions, which is crucial for understanding intermolecular interactions.
Chemical Reactivity Descriptors: Parameters such as hardness, softness, and electronegativity can be calculated to predict the molecule's reactivity.
These calculations would provide a detailed understanding of the molecule's intrinsic properties, complementing the insights gained from docking and dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.govresearchgate.netfrontiersin.org While building a QSAR model requires a dataset of multiple, structurally related compounds with measured biological activity, one can discuss the role of this compound within such a model.
If this compound were part of a series of isoquinoline derivatives, a QSAR study would involve:
Calculating Molecular Descriptors: For each compound in the series, a large number of numerical descriptors representing various aspects of their structure (e.g., size, shape, lipophilicity, electronic properties) would be calculated.
Model Building: A mathematical equation would be developed to correlate these descriptors with the observed biological activity.
Model Validation: The model's predictive power would be rigorously tested.
The descriptors of this compound, such as its specific LogP value and Topological Polar Surface Area (TPSA), would contribute to the model, and the model could, in turn, be used to predict the activity of other, yet-to-be-synthesized isoquinoline derivatives. nih.gov
ADME-Related Molecular Property Predictions (Computational Approaches)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the process.
Lipophilicity (measured as LogP or LogD for ionizable compounds) and aqueous solubility are fundamental properties that influence a drug's absorption and distribution. Various computational algorithms can predict these values for this compound.
LogP/D Prediction: The predicted LogP (octanol-water partition coefficient) for the neutral form of this compound is 2.33. chemscene.com This value suggests moderate lipophilicity. Since the molecule contains a carboxylic acid group, its distribution coefficient (LogD) will be pH-dependent. At physiological pH (around 7.4), the carboxylic acid will be deprotonated, leading to a lower LogD and increased aqueous solubility compared to the neutral form.
Aqueous Solubility Prediction: While specific predicted solubility values are not readily available, the presence of the polar carboxylic acid group and the nitrogen in the isoquinoline ring suggests that the compound would have some degree of aqueous solubility, particularly in its ionized form at physiological pH.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 205.19 g/mol | chemscene.com |
| LogP | 2.33 | chemscene.com |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Rotatable Bonds | 2 | chemscene.com |
Computational tools can predict the likely sites of metabolism on a molecule ("soft spots") and its potential to interact with metabolic enzymes like the Cytochrome P450 (CYP) family.
Metabolic Soft Spot Prediction: For this compound, these algorithms would analyze the reactivity of different parts of the molecule. Potential sites for metabolism could include the aromatic rings of the isoquinoline system (via hydroxylation) or the acetic acid side chain. The presence of the fluorine atom on the alpha-carbon is known to block metabolism at that position, potentially increasing the metabolic stability of the compound.
Cytochrome P450 Interactions: Predictive models can estimate whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). Such predictions are crucial for assessing the risk of drug-drug interactions. Given the aromatic nature of the isoquinoline ring, interactions with CYP enzymes are plausible and would be a key area for computational investigation.
Passive Membrane Permeability Prediction Models
A foundational approach to predicting membrane permeability is the use of Quantitative Structure-Property Relationship (QSPR) models. These models correlate physicochemical properties of molecules with their experimentally determined permeability. Key descriptors used in these models include lipophilicity (logP), topological polar surface area (TPSA), molecular weight (MW), and the number of hydrogen bond donors and acceptors. For this compound, the predicted values for these properties can be used as inputs for such models. chemscene.com
| Property | Predicted Value | Role in Permeability Prediction |
| Molecular Weight | 205.19 g/mol | Smaller molecules generally exhibit better permeability. |
| logP | 2.33 | Indicates the lipophilicity of the compound; a value in this range is often favorable for membrane partitioning. |
| TPSA | 50.19 Ų | A measure of the molecule's polarity; lower values are typically associated with higher permeability. |
| H-Bond Donors | 1 | Fewer hydrogen bond donors generally lead to better permeability. |
| H-Bond Acceptors | 2 | A lower number of hydrogen bond acceptors is often beneficial for passive diffusion. |
| Rotatable Bonds | 2 | Increased flexibility can sometimes negatively impact permeability due to entropic penalties. |
More sophisticated methods, such as molecular dynamics (MD) simulations, can provide a more detailed, atomistic view of the permeation process. In a typical MD-based approach, the compound is placed in a simulated lipid bilayer, and its free energy profile along the axis perpendicular to the membrane is calculated. This "potential of mean force" can reveal the energy barriers the molecule must overcome to enter and traverse the membrane, from which a permeability coefficient can be derived. While computationally intensive, these methods offer a deeper understanding of the molecular interactions driving permeation.
Ligand Efficiency, Lipophilic Efficiency, and Druggability Metrics (theoretical assessments)
In lead optimization, it is crucial to not only enhance potency but also to maintain favorable physicochemical properties. Ligand efficiency metrics provide a way to assess the quality of a compound by normalizing its potency for its size or lipophilicity. This helps in identifying compounds that achieve high affinity through specific, high-quality interactions rather than through non-specific effects driven by large size or high lipophilicity.
Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (heavy atom count, HAC). It is calculated using the following formula:
LE = (1.4 * pXC50) / HAC
where pXC50 is the negative logarithm of the half-maximal inhibitory or effective concentration. A higher LE value (typically > 0.3) is considered favorable, indicating that the compound is making efficient use of its atoms to bind to the target.
Lipophilic Efficiency (LLE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP). The formula is:
LLE = pXC50 - logP
Desirable LLE values are generally considered to be greater than 5. A high LLE suggests that the compound's potency is not solely a consequence of increasing lipophilicity, which can often lead to undesirable properties such as poor solubility and non-specific toxicity.
For this compound, a theoretical assessment of these metrics can be outlined. However, the calculation of LE and LLE is contingent on the availability of experimental potency data (pIC50 or pEC50) against a specific biological target. As this information is not publicly available for this compound, a quantitative assessment cannot be performed. The table below illustrates the required parameters and the corresponding formulas.
| Metric | Formula | Required Data for Calculation |
| Ligand Efficiency (LE) | (1.4 * pXC50) / HAC | pXC50 (potency), Heavy Atom Count (HAC) |
| Lipophilic Efficiency (LLE) | pXC50 - logP | pXC50 (potency), logP |
From a qualitative "druggability" perspective, this compound exhibits several features that are generally considered favorable in drug design. Its molecular weight is below 500, and it has a low number of hydrogen bond donors and acceptors, placing it within the general guidelines of Lipinski's Rule of Five, which are empirical rules for predicting oral bioavailability.
Virtual Screening and Library Design for Novel Analogues
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Should a biological target for this compound be identified, a virtual screening campaign could be initiated to discover novel analogues with potentially improved properties.
A typical structure-based virtual screening workflow would involve:
Target Preparation: Obtaining a high-resolution 3D structure of the biological target, for example, from the Protein Data Bank (PDB) or through homology modeling. The binding site would be defined and prepared for docking.
Library Preparation: Assembling a large, diverse library of compounds for screening. This could include commercially available compounds or a custom-designed virtual library. The compounds would be prepared by generating 3D conformers and assigning appropriate protonation states.
Molecular Docking: Docking each compound in the library into the defined binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand and estimate the binding affinity, typically through a scoring function.
Hit Selection and Filtering: The docked compounds are ranked based on their docking scores. The top-ranking compounds are then subjected to further filtering based on physicochemical properties, predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and visual inspection of their binding modes to select a smaller, more promising set of "hits" for experimental testing.
For the design of a focused library of novel analogues based on the this compound scaffold, a combinatorial approach could be employed. This would involve defining key points of diversification on the core structure. For this particular scaffold, potential diversification points include:
Substitutions on the isoquinoline ring: Different functional groups could be introduced at various positions of the isoquinoline ring to explore structure-activity relationships (SAR) and modulate properties such as solubility, metabolic stability, and target interactions.
Modification of the acetic acid moiety: The carboxylic acid could be replaced with bioisosteres such as tetrazoles or other acidic groups to potentially improve pharmacokinetic properties. The fluoro group could also be substituted to probe the importance of this feature for activity.
By systematically combining different building blocks at these diversification points, a large virtual library of novel analogues can be generated. This library could then be subjected to in silico filtering and prioritization based on predicted properties before the most promising candidates are selected for synthesis and biological evaluation.
Pre Clinical Biological Evaluation in Model Systems in Vitro and in Vivo Animal Studies
Comprehensive In Vitro Biological Activity Profiling
No studies detailing the dose-response relationship of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid in any cell-based assay are publicly available.
There is no information available regarding the selectivity of this compound against any molecular targets.
No research has been published on the effects of this compound in primary cell cultures or co-culture systems.
In Vivo Pharmacodynamic Studies in Animal Models
There are no available data on the modulation of biomarkers or pathway engagement by this compound in any animal models.
No efficacy studies of this compound in any preclinical disease models have been reported in the scientific literature.
Target Engagement Quantification in Animal Models
There is no information available in the scientific literature regarding the quantification of target engagement for this compound in any animal models. Studies that would measure the direct interaction of this compound with its potential biological targets have not been published.
Pharmacokinetic Characterization in Pre-clinical Animal Species
No data on the pharmacokinetic properties of this compound in any preclinical animal species has been published. The absorption, distribution, metabolism, and excretion (ADME) profile of this compound remains uncharacterized in the public domain.
Absorption Profiles and Bioavailability in Animal Models
There are no published studies detailing the absorption profiles or bioavailability of this compound in animal models.
Distribution to Target Tissues and Major Organs in Animals
Information regarding the distribution of this compound to target tissues and major organs in animal models is not available in the scientific literature.
Metabolic Pathways and Metabolite Identification in Animal Species
No studies have been published that identify the metabolic pathways or characterize the metabolites of this compound in any animal species.
Excretion Routes and Mass Balance in Animal Models
There is no publicly available data on the routes of excretion or mass balance studies for this compound in animal models.
Early In Vivo Exploratory Studies on Biological Effects in Animal Models
No early in vivo exploratory studies investigating the biological effects of this compound in animal models have been reported in the scientific literature.
Advanced Analytical and Bioanalytical Method Development
Chromatographic Techniques for High-Purity Compound Isolation and Quantification (HPLC, UPLC, SFC)
The isolation and quantification of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid require high-resolution separation techniques to ensure purity and accurate measurement. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for this purpose due to their versatility and efficiency. UPLC, utilizing sub-2 µm particle columns, offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times.
Method development for this compound would focus on reversed-phase chromatography, given the molecule's aromatic isoquinoline (B145761) ring and polar carboxylic acid group. A C18 or phenyl-hexyl column would likely provide suitable retention and selectivity. The mobile phase would typically consist of an aqueous component (water with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid) and an organic solvent (acetonitrile or methanol). Gradient elution is often employed to ensure the efficient elution of the target compound while separating it from potential impurities.
Supercritical Fluid Chromatography (SFC) presents an alternative, particularly for preparative-scale purification. SFC uses supercritical carbon dioxide as the primary mobile phase, often with a co-solvent like methanol. This technique can offer faster separations and a greener alternative to normal-phase HPLC due to the reduced use of organic solvents.
Table 1: Illustrative HPLC/UPLC Method Parameters for Quantification of this compound
| Parameter | HPLC Conditions | UPLC Conditions |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 15 min | 5% to 95% B in 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 2 µL |
High-Resolution Mass Spectrometry for Structural Elucidation of Metabolites and Impurities (LC-MS/MS, GC-MS)
Understanding the metabolic fate and impurity profile of this compound is crucial. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone of these investigations. nih.gov Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) or Orbitrap mass spectrometers provide exceptional mass accuracy (sub-ppm) and resolving power, enabling the confident determination of elemental compositions for the parent compound and its derivatives. nih.govnih.gov
For metabolite identification, in vitro studies using liver microsomes or hepatocytes, or in vivo studies with animal models, are conducted. The resulting samples are analyzed by LC-HRMS. Potential metabolic pathways for this compound include Phase I reactions like hydroxylation on the isoquinoline ring and Phase II reactions such as glucuronidation of the carboxylic acid or a hydroxylated metabolite.
Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and its metabolites, providing structural information. The fragmentation of the isoquinoline core is a known process that can be used for structural elucidation. epa.gov Impurities from the synthesis, such as unreacted starting materials or by-products, can also be identified and characterized using these techniques. nih.gov While GC-MS is a powerful tool, the low volatility of the acidic compound makes it less suitable without derivatization.
Table 2: Predicted Metabolites and Impurities of this compound and their HRMS Signatures
| Compound | Proposed Structure | Molecular Formula | Calculated Exact Mass (m/z) [M+H]⁺ | Potential MS/MS Fragments |
|---|---|---|---|---|
| Parent | This compound | C₁₁H₈FNO₂ | 206.0612 | 186 (loss of HF), 160 (loss of COOHF), 130 (isoquinoline fragment) |
| Metabolite 1 | Hydroxylated Parent | C₁₁H₈FNO₃ | 222.0561 | 202, 176, 146 |
| Metabolite 2 | Glucuronide Conjugate | C₁₇H₁₆FNO₈ | 382.0933 | 206 (aglycone), 175 (glucuronic acid fragment) |
| Impurity 1 | De-fluorinated Analog | C₁₁H₉NO₂ | 188.0655 | 142 (loss of COOH), 130 |
Development of Bioanalytical Assays for Compound Quantification in Biological Matrices
To understand the pharmacokinetics of this compound, sensitive and specific assays are required to measure its concentration in biological fluids like plasma or in tissue homogenates from animal studies.
LC-MS/MS is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its superior sensitivity and specificity. researchgate.net A typical bioanalytical method involves protein precipitation or liquid-liquid/solid-phase extraction to remove matrix components, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. nih.govjfda-online.com
The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA). researchgate.net Validation assesses parameters such as specificity, linearity, accuracy, precision, recovery, matrix effects, and stability of the analyte under various conditions (e.g., freeze-thaw, short-term, long-term). nih.govd-nb.info The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability during sample processing. researchgate.net
Table 3: Representative LC-MS/MS Bioanalytical Method Validation Summary in Human Plasma
| Validation Parameter | Acceptance Criteria | Illustrative Result |
|---|---|---|
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.5 - 500 ng/mL, r² = 0.998 |
| Lower Limit of Quantification (LLOQ) | Accuracy ±20%, Precision ≤20% | 0.5 ng/mL; Accuracy: 105.2%, Precision: 8.7% |
| Intra-day Accuracy & Precision | Accuracy ±15%, Precision ≤15% | Accuracy: 98.5-103.1%, Precision: ≤6.5% |
| Inter-day Accuracy & Precision | Accuracy ±15%, Precision ≤15% | Accuracy: 99.1-104.5%, Precision: ≤7.8% |
| Matrix Effect | CV of matrix factor ≤15% | CV = 5.4% |
| Recovery | Consistent and reproducible | >85% |
While LC-MS/MS measures the total concentration of a compound, other techniques can provide insights into its interaction with its biological target (target engagement). Immunoassays are less common for small molecules in early development but could be developed.
More prevalent are label-free biosensor technologies, which monitor binding events in real-time. mdpi.comnih.gov Surface Plasmon Resonance (SPR) is a leading technique where a purified target protein is immobilized on a sensor chip. mdpi.com A solution containing this compound is flowed over the chip, and the binding interaction is detected as a change in the refractive index at the surface. This allows for the determination of kinetic parameters like the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ), providing a quantitative measure of binding affinity. mdpi.com
Chiral Chromatography for Enantiomeric Purity Assessment and Separation
The carbon atom bonded to the fluorine, the isoquinoline ring, the carboxyl group, and a hydrogen atom is a stereocenter. This means this compound exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological properties, it is essential to separate and quantify them. unife.it
Chiral chromatography is the primary method for this purpose. nih.govgcms.cz This is typically achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used and have proven effective for separating a broad range of chiral compounds, including those containing fluorine. nih.govucj.org.ua The development of a chiral HPLC or SFC method would allow for the determination of the enantiomeric excess (e.e.) of a sample and enable the isolation of individual enantiomers for separate biological evaluation.
Table 4: Example Chiral HPLC Method for Enantiomeric Separation
| Parameter | Method Conditions |
|---|---|
| Column | Chiralpak AD-H (Amylose derivative), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Application of NMR Spectroscopy for Ligand-Target Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-target interactions at an atomic level, providing information on binding affinity, kinetics, and the specific parts of the ligand and target involved in the interaction. nih.govresearchgate.netresearchgate.net
Saturation Transfer Difference (STD)-NMR is a ligand-observed experiment. osti.gov In this technique, selective saturation is applied to resonances of the macromolecular target. This saturation is transferred via spin diffusion to the protons of a ligand that is in close contact with the protein. researchgate.netfrontiersin.orgrug.nl By comparing the saturated spectrum with a reference spectrum, one can identify the specific protons on this compound that are part of the binding epitope.
Chemical Shift Perturbation (CSP), also known as chemical shift mapping, is a protein-observed experiment. nih.gov Typically, a 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein target is recorded. Upon addition of the ligand, residues in the binding pocket or those undergoing conformational changes will show changes (perturbations) in their chemical shifts. researchgate.netnih.gov Titrating the ligand and monitoring these shifts can be used to map the binding site and determine the dissociation constant (Kₔ). nih.gov
Table 5: Hypothetical NMR Data for Interaction with a Target Protein
| Technique | Observation | Interpretation |
|---|---|---|
| STD-NMR | Strongest STD enhancement for isoquinoline ring protons H5, H8. Weaker enhancement for H1, H3. No enhancement for the CH-F proton. | The isoquinoline ring is deeply embedded in the binding pocket, making close contact with the protein. The fluoroacetic acid moiety is likely solvent-exposed. |
| CSP (¹H-¹⁵N HSQC) | Significant chemical shift changes observed for amide signals of residues Leu45, Tyr60, Phe82, and Val101 of the target protein. | These residues form the binding site for this compound. |
| CSP Titration | Fitting the chemical shift changes of affected residues versus ligand concentration. | Yields a dissociation constant (Kₔ) of 5 µM. |
Broader Research Implications and Future Directions
Utility as a Chemical Probe for Fundamental Biological Research
The presence of a fluorine atom suggests that 2-Fluoro-2-(isoquinolin-4-yl)acetic acid could serve as a valuable chemical probe. Fluorine-19 (¹⁹F) is a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. As there are no naturally occurring fluorine compounds in most biological systems, a ¹⁹F-labeled molecule provides a clear and interference-free signal.
This compound could be employed in ¹⁹F NMR-based screening assays to study protein-ligand interactions. If the compound binds to a biological target, such as an enzyme or receptor, changes in the chemical environment of the fluorine atom can be detected as shifts in the NMR signal. This allows for the non-invasive monitoring of binding events, determination of binding affinities, and characterization of the binding site. This approach is a powerful tool in fragment-based drug discovery and for validating biological targets.
Contribution to the Understanding of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile. nih.govmdpi.com Studying this compound and its derivatives would contribute to a deeper understanding of the nuanced effects of α-fluorination next to an aromatic system.
Key research questions that could be addressed include:
Metabolic Stability: How does the α-fluoro group prevent metabolic oxidation at the benzylic-like position, thereby increasing the compound's half-life?
Acidity and Binding: The electronegative fluorine atom lowers the pKa of the adjacent carboxylic acid. Investigating how this modulated acidity affects interactions with biological targets, particularly enzyme active sites with key basic residues, could provide valuable structure-activity relationship (SAR) data.
Conformational Effects: The fluorine atom can influence the preferred conformation of the acetic acid side chain, which can pre-organize the molecule for optimal binding to a target protein.
| Property Influenced by Fluorine | Potential Effect on this compound |
| Metabolic Stability | Increased resistance to oxidative metabolism at the α-carbon. |
| Binding Affinity | Altered pKa of the carboxylic acid may enhance electrostatic or hydrogen bonding interactions. |
| Lipophilicity | Can modulate membrane permeability and bioavailability. |
| Conformation | Gauche effects may restrict side-chain rotation, favoring a bioactive conformation. |
Potential as a Scaffold for Rational Drug Design and Development (conceptual, not clinical trials)
The isoquinoline (B145761) scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. nih.gov Isoquinoline derivatives have been investigated for their anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govnih.govsemanticscholar.org
This compound combines this versatile scaffold with a fluorinated acetic acid side chain, making it a promising starting point for rational drug design. The C-4 substitution pattern is of particular interest, as modifications at this position are known to influence biological activity. nih.govrsc.org The compound could serve as a fragment or lead compound for targeting various diseases. For instance, its structure could be optimized to inhibit specific enzymes or to block protein-protein interactions implicated in disease pathways.
| Potential Therapeutic Area | Rationale Based on Isoquinoline Scaffold |
| Oncology | Many isoquinoline alkaloids exhibit antitumor and cytotoxic activities. semanticscholar.org |
| Infectious Diseases | The scaffold is present in compounds with antimicrobial, antifungal, and antiviral properties. nih.govnih.gov |
| Inflammation | Certain derivatives have demonstrated anti-inflammatory effects. nih.gov |
| Neurological Disorders | Isoquinoline structures can interact with targets in the central nervous system. evitachem.com |
Emerging Applications in Material Science or Supramolecular Chemistry
While primarily explored in a biological context, heterocyclic aromatic molecules like isoquinoline have potential applications in material science. The planar, electron-rich isoquinoline ring system can participate in π-π stacking interactions, which are fundamental to the assembly of supramolecular structures and the design of organic electronic materials.
The introduction of a fluorine atom and a carboxylic acid group provides handles for tuning the electronic properties and directing the self-assembly of this compound. Potential, albeit speculative, applications could include its use as a building block for:
Organic Semiconductors: Where the electronic properties of the isoquinoline core could be harnessed.
Sensors: The fluorescence properties of the isoquinoline ring might be modulated by binding events at the carboxylic acid group, forming the basis for a chemical sensor.
Functional Gels: Self-assembly through hydrogen bonding of the carboxylic acid and π-stacking of the isoquinoline rings could lead to the formation of soft materials.
Strategies for Further Derivatization and Library Expansion
This compound is well-suited for the creation of a chemical library to explore structure-activity relationships systematically. The molecule offers several points for chemical modification.
Carboxylic Acid Moiety: The acid can be readily converted into a variety of functional groups, including esters, amides, and thioesters, by coupling it with a diverse range of alcohols, amines, or thiols. This allows for the exploration of how changes in hydrogen bonding capacity, size, and charge at this position affect biological activity.
Isoquinoline Ring: The aromatic ring system can be further functionalized. While electrophilic substitution on the benzene (B151609) portion is possible, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on halogenated precursors to the isoquinoline core would offer a more controlled and versatile method for introducing a wide range of substituents at various positions.
Nitrogen Atom: The isoquinoline nitrogen can be quaternized to form isoquinolinium salts, introducing a permanent positive charge and altering the molecule's solubility and binding properties.
| Derivatization Site | Reaction Type | Potential New Functional Groups |
| Carboxylic Acid | Amide Coupling | Primary, secondary, tertiary amides |
| Esterification | Alkyl esters, aryl esters | |
| Isoquinoline Ring | Cross-Coupling (on precursor) | Aryl groups, alkyl groups, heteroaryls |
| Electrophilic Substitution | Nitro groups, halogens | |
| Isoquinoline Nitrogen | Alkylation | Quaternary ammonium (B1175870) salts |
Identification of Novel Research Avenues and Interdisciplinary Collaborations
The multifaceted potential of this compound opens doors for numerous interdisciplinary collaborations. Medicinal chemists could synthesize derivatives, while biochemists and pharmacologists could test them in biological assays to identify novel therapeutic leads. Its potential as a ¹⁹F NMR probe would necessitate collaboration with structural biologists to study target engagement and binding modes. Furthermore, exploring its applications in material science would bring together organic chemists and materials scientists to design and characterize new functional materials. The study of this compound could thus serve as a nexus for innovation across different scientific fields.
Q & A
Q. How should researchers address batch-to-batch variability in biological activity studies?
- Methodological Answer : Standardize batches using:
- QC metrics : ≥95% purity (HPLC), residual solvent limits (<300 ppm DMF).
- Biological triplicates : Test each batch in three independent assays (e.g., enzyme inhibition, cell viability).
- Multivariate analysis : Use PCA to correlate impurity profiles with activity outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
